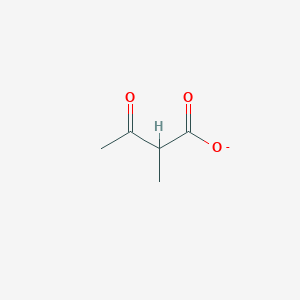

2-Methylacetoacetate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H7O3- |

|---|---|

Poids moléculaire |

115.11 g/mol |

Nom IUPAC |

2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |

Clé InChI |

GCXJINGJZAOJHR-UHFFFAOYSA-M |

SMILES |

CC(C(=O)C)C(=O)[O-] |

SMILES canonique |

CC(C(=O)C)C(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methylacetoacetate and Its Derivatives

Established Laboratory and Industrial Synthetic Routes

Traditional methods for synthesizing 2-methylacetoacetate are well-documented and widely used in both laboratory and industrial settings. These routes primarily involve the modification of a pre-existing acetoacetate (B1235776) backbone.

Transesterification is a widely used process for converting one ester into another. wikipedia.org In the context of this compound derivatives, this process involves reacting an existing ester, such as methyl this compound or ethyl this compound, with a different alcohol in the presence of a catalyst. This reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the lower-boiling alcohol by-product is removed by distillation. wikipedia.org

The reaction is selective for β-keto esters, likely proceeding through an enol intermediate. nih.gov A range of catalysts can be employed, including protic acids (H₂SO₄), Lewis acids (boron trifluoride diethyl etherate), and heterogeneous catalysts like sulfated zirconia. nih.govresearchgate.netresearchgate.net

Table 1: Catalysts Used in Transesterification of β-Keto Esters

| Catalyst Type | Specific Examples | Key Characteristics |

|---|---|---|

| Protic Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | Traditional homogeneous catalysts. researchgate.net |

| Lewis Acids | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂) | Effective for selective transesterification. researchgate.net |

| Heterogeneous Catalysts | Sulfated Zirconia, Borate/Zirconia (B₂O₃/ZrO₂) | Solid catalysts that are easily separated from the reaction mixture. nih.gov |

This method is particularly useful for synthesizing a variety of this compound esters with more complex alcohol moieties from simpler, commercially available methyl or ethyl esters. nih.gov

The most direct and common method for the synthesis of this compound is the alkylation of an acetoacetate ester. libretexts.orglibretexts.org This reaction, a variation of the acetoacetic ester synthesis, involves the methylation of the α-carbon (the carbon atom between the two carbonyl groups) of an acetoacetate ester, such as ethyl acetoacetate. libretexts.orgshivajicollege.ac.in

The process begins with the deprotonation of the α-carbon by a strong base, typically sodium ethoxide, to form a nucleophilic enolate ion. shivajicollege.ac.invanderbilt.edu This enolate then reacts with a methylating agent, such as methyl iodide, methyl bromide, or dimethyl sulfate, in an Sₙ2 reaction to form the C-C bond, yielding ethyl this compound. google.comlibretexts.orgprepchem.com

Table 2: Typical Reagents for Alkylation of Ethyl Acetoacetate

| Reagent Type | Specific Examples | Role in Reaction |

|---|---|---|

| β-Keto Ester | Ethyl Acetoacetate (EAA) | Starting material providing the acetoacetate backbone. google.com |

| Base | Sodium Ethoxide (NaOEt), Sodium Hydroxide (B78521) (NaOH) | Deprotonates the α-carbon to form the reactive enolate. shivajicollege.ac.in |

| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Provides the methyl group that adds to the α-carbon. google.comprepchem.com |

A significant challenge in this synthesis is the separation of the final product from any unreacted starting material, as the boiling points of ethyl acetoacetate (181°C) and ethyl this compound (187°C) are very close, making distillation difficult. google.com

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to produce β-keto esters from two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com A standard Claisen condensation involves the self-condensation of an ester with at least two α-hydrogens, such as ethyl acetate (B1210297), to produce ethyl acetoacetate. masterorganicchemistry.com

Directly synthesizing this compound via a standard Claisen condensation is not feasible. However, a "crossed" Claisen condensation, which uses two different esters, is a theoretical possibility. organic-chemistry.orgchemistrysteps.com For instance, the reaction could occur between an enolizable ester like ethyl propionate (B1217596) and a non-enolizable ester. However, if both esters have α-hydrogens, the reaction typically yields a mixture of all four possible products, making it synthetically inefficient for producing a specific compound like this compound. organic-chemistry.orgchemistrysteps.com To be effective, a crossed Claisen reaction generally requires one of the esters to lack α-hydrogens (e.g., ethyl formate (B1220265) or ethyl benzoate) to limit the number of potential products. masterorganicchemistry.comchemistrysteps.com

Direct esterification of the parent acid, 2-methylacetoacetic acid, is generally not a viable synthetic route. This is because β-keto acids are inherently unstable and readily undergo decarboxylation (loss of CO₂) upon heating. nih.gov

An alternative industrial approach that bypasses the unstable acid involves the reaction of an alcohol, such as ethanol (B145695), with ketene (B1206846) dimer (diketene). google.com This method can be catalyzed by various agents, including tertiary amines or amine-type ionic liquids, to produce the corresponding acetoacetate ester. google.comgoogle.com Subsequent methylation, as described in the alkylation section, would then yield the this compound product.

Catalytic Synthesis Innovations

Recent research has focused on developing more efficient and environmentally benign catalytic systems for organic syntheses, including the formation of ketoesters.

While a specific process named "Alkali-Promoted Metal Oxide Catalysis" for the direct formation of this compound is not widely documented, the principles of using such catalysts are relevant to reactions involving β-keto esters. Alkali metals are known to be effective promoters in heterogeneous catalysis, enhancing activity and influencing product distribution. prepchem.com

In the context of ester reactions, metal oxides (e.g., CeO₂, MnO₂, ZrO₂) supported on materials like alumina (B75360) or silica (B1680970) are active catalysts for ketonization, a process that can proceed through a β-ketoester intermediate. The addition of alkali metals can modify the electronic properties and binding sites of the catalyst surface, potentially enhancing the formation or conversion of ketoesters. These catalysts are particularly relevant in transesterification reactions, where various metal oxides have demonstrated high efficacy. researchgate.net The enhanced activity of catalysts like B₂O₃/ZrO₂ in the transesterification of methyl acetoacetate suggests that the Lewis acidic sites on the metal oxide surface play a crucial role in activating the carbonyl group of the ester. nih.gov

Utilization of Amine-Type Ionic Liquid Catalysts

The quest for more efficient and environmentally benign catalytic systems has led to the exploration of ionic liquids (ILs) in organic synthesis. Amine-type ionic liquids, in particular, have demonstrated potential as catalysts in the formation of this compound derivatives. These catalysts are typically synthesized by reacting amines, such as n-butylamine or propylamine, with acids like acetic acid or nitric acid.

One notable application involves the synthesis of ethyl this compound from the esterification of ketene dimer with ethanol. In this process, an amine-type ionic liquid catalyst is employed to facilitate the reaction. The general procedure involves heating ethanol with a catalytic amount of the ionic liquid (typically 0.03–3% w/w relative to the ketene dimer) in a reaction vessel to temperatures between 80–120°C. The ketene dimer is then added incrementally to the mixture. The reaction proceeds for a short duration, typically 0.5 to 2 hours, to yield the crude product, which can then be purified by rectification to achieve high purity (>99%).

| Catalyst Type | Amine Precursor | Acid Precursor | Typical Reaction Temperature |

| Acetic acid n-butylamine | n-butylamine | Acetic acid | 50–80°C (synthesis) / 80–120°C (application) |

| Nitric acid propylamine | Propylamine | Nitric acid | 50–80°C (synthesis) / 80–120°C (application) |

Atom-Economical Synthetic Strategies

Atom economy is a core principle of green chemistry, emphasizing the maximization of the incorporation of all materials from the starting reagents into the final product. In the context of this compound synthesis, developing atom-economical strategies is crucial for sustainable chemical production.

Traditional methods for creating related structures, such as certain variations of the Horner-Wadsworth-Emmons (HWE) reaction, can suffer from poor atom economy due to the generation of stoichiometric phosphonate (B1237965) byproducts. orgsyn.org To address this, alternative synthetic routes are being investigated.

One promising approach is the use of indium(III)-catalyzed alkenylation reactions. Research has shown that this method can achieve perfect regioselectivity and a high degree of atom economy. In these syntheses, the indium catalyst facilitates the direct coupling of reactants, minimizing the formation of waste. The yields for such reactions are reported to be in the range of 81–95%, highlighting the efficiency of this strategy. This approach avoids the use of stoichiometric reagents that are not incorporated into the final product, thereby offering a greener alternative to classical methods.

Stereoselective Synthesis of this compound Precursors

The stereocontrolled synthesis of precursors is fundamental for accessing specific stereoisomers of complex target molecules derived from this compound. The synthesis of α,β-unsaturated esters, such as methyl (Z)-3-aryl-2-butenoates, serves as a key example, as these compounds are valuable building blocks. orgsyn.orgorgsyn.org However, the synthesis of the (Z)-isomer is often challenging due to the greater thermodynamic stability of the corresponding (E)-isomer. orgsyn.org

Several methods have been developed to achieve high (Z)-stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for olefin synthesis. Specific variants of this reaction have been optimized for high (Z)-selectivity in the synthesis of this compound precursors. For instance, the reaction between acetophenone (B1666503) and a specialized Still-Gennari HWE reagent, mediated by Sn(OTf)₂ and N-ethylpiperidine, has been shown to produce the desired product with high stereoselectivity. orgsyn.org

Suzuki-Miyaura (SM) Cross-Coupling: An alternative and robust method for accessing these precursors is the Suzuki-Miyaura cross-coupling reaction. This approach involves the coupling of an enol triflate or tosylate of a β-ketoester with an arylboronic acid. This reaction proceeds under mild conditions with a palladium catalyst, such as Pd(OAc)₂/PPh₃, and exhibits excellent stereoretention. orgsyn.org For example, the coupling of methyl (Z)-3-[(trifluoromethyl)sulfonyl]oxy-2-butenoate with various arylboronic acids yields the corresponding methyl (Z)-3-aryl-2-butenoates with nearly perfect preservation of the (Z)-geometry. orgsyn.orgorgsyn.org This method is also compatible with a range of functional groups, including those sensitive to other cross-coupling conditions. orgsyn.org

The table below summarizes the research findings for these stereoselective methods.

| Method | Reactants | Catalyst/Mediator | Product | Yield | E/Z Ratio or % ds |

| HWE Reaction | Acetophenone, Still-Gennari's HWE reagent | Sn(OTf)₂ / N-ethylpiperidine | Methyl (Z)-3-phenyl-2-butenoate | 84% | 2:98 |

| Suzuki-Miyaura Coupling | Methyl (Z)-3-[(trifluoromethyl)sulfonyl]oxy-2-butenoate, Phenylboronic acid | Pd(OAc)₂ / PPh₃, Cs₂CO₃ | Methyl (Z)-3-phenyl-2-butenoate | 91% | ≥98% ds |

| Suzuki-Miyaura Coupling | Methyl (Z)-3-[(trifluoromethyl)sulfonyl]oxy-2-butenoate, (4-formylphenyl)boronic acid | Pd(OAc)₂ / PPh₃, Cs₂CO₃ | Methyl (Z)-3-(4-formylphenyl)-2-butenoate | 86% | ≥98% ds |

| Suzuki-Miyaura Coupling | Methyl (Z)-3-[(trifluoromethyl)sulfonyl]oxy-2-butenoate, (4-bromophenyl)boronic acid | Pd(OAc)₂ / PPh₃, Cs₂CO₃ | Methyl (Z)-3-(4-bromophenyl)-2-butenoate | 93% | ≥98% ds |

Chemical Reactivity and Mechanistic Investigations of 2 Methylacetoacetate

Fundamental Transformations

The reactivity of 2-methylacetoacetate is characterized by the interplay of its ketone and ester functional groups. The presence of a methyl group at the α-carbon, the carbon atom situated between the two carbonyl groups, influences its reactivity in comparison to its parent compound, acetoacetate (B1235776). This section details the fundamental chemical transformations of this compound.

Amination Reactions Leading to Heterocyclic Systems

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds through reactions involving amination. These reactions leverage the electrophilic nature of the carbonyl carbons and the acidity of the α-proton (in its tautomeric enol or enolate form).

One notable example is the reaction of ethyl this compound with α-hydroxyamino oximes, which results in the formation of 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones. curtin.edu.au In certain cases, such as with alkylaromatic α-hydroxyamino oximes, intermediate imidazo[1,2-b]- Current time information in Bangalore, IN.benchchem.comoxazolones have been isolated, providing insight into the reaction pathway. curtin.edu.au

Another synthetic route to heterocyclic systems involves the reaction of 2-aminobenzhydrazide (B158828) with methyl acetoacetate, which proceeds via condensation to yield (2-aminobenzoyl)-3-methyl-1H-pyrazole-5-(4H)-one. rdd.edu.iq These reactions highlight the utility of this compound derivatives in constructing complex molecular architectures of potential interest in medicinal chemistry and materials science.

Ester Hydrolysis and Decarboxylation Pathways

Like other β-keto esters, this compound can undergo hydrolysis of its ester group, a reaction that can be catalyzed by either acid or base. pearson.comchemguide.co.uk The initial product of this reaction is 2-methylacetoacetic acid, a β-keto acid. aklectures.com This intermediate is often unstable and prone to decarboxylation, especially upon heating, which involves the loss of carbon dioxide (CO2). pearson.comlibretexts.org

Hydrolysis: The ester is cleaved to form the corresponding carboxylic acid (2-methylacetoacetic acid) and an alcohol. aklectures.com Basic hydrolysis, often referred to as saponification, is an irreversible process that yields the salt of the carboxylic acid. chemguide.co.uk For instance, ethyl 2-acetoxy-2-methylacetoacetate can be hydrolyzed with sodium hydroxide (B78521) (NaOH) to produce 2-acetolactate. chemicalbook.inlookchem.com

Decarboxylation: The resulting β-keto acid readily loses CO2 through a cyclic transition state, yielding an enol intermediate that tautomerizes to the final ketone product. libretexts.orgmasterorganicchemistry.com In the case of 2-methylacetoacetic acid, decarboxylation produces 2-butanone. nih.govebi.ac.uk This decarboxylation is a characteristic reaction of β-keto acids and is a key step in synthetic sequences like the acetoacetic ester synthesis. libretexts.org

The propensity for decarboxylation is a significant feature of the chemistry of 2-methylacetoacetic acid and its precursors. This reactivity is exploited in various synthetic applications and is also relevant in biological contexts where this compound is a metabolite. nih.gov

Condensation Reactions

This compound and its esters participate in various condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. These reactions typically involve the nucleophilic character of the α-carbon.

Aldol-Type Condensations: The dianion of methyl acetoacetate, generated by using a strong base, can react with aldehydes and ketones in an Aldol-type condensation to form δ-hydroxy-β-keto esters. cdnsciencepub.com Furthermore, ethyl this compound has been shown to react with campholenic aldehyde in an Aldol (B89426) condensation, which, after dehydration and decarboxylation, yields a more complex product. wikipedia.org A highly diastereoselective Lewis acid-mediated aldol condensation has been achieved between the bistrimethylsilyl enol ether of methyl acetoacetate and 2-benzyloxyhexanal. psu.edu

Knoevenagel Condensation: As an active methylene (B1212753) compound, methyl acetoacetate can undergo Knoevenagel condensation. This reaction involves the nucleophilic addition of the α-carbon to an aldehyde or ketone, followed by dehydration to produce a substituted alkene. atamanchemicals.com

Claisen Condensation: While this compound is often a product of Claisen condensation, its derivatives can also participate in such reactions. For example, ethyl 2-acetoxy-2-methylacetoacetate can engage in Claisen condensations. ontosight.ai

These condensation reactions underscore the role of this compound as a building block for creating more elaborate molecular structures.

Alkylation and Acylation Processes

The α-carbon of this compound, being adjacent to two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is central to alkylation and acylation reactions.

Alkylation: The enolate of this compound can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. aklectures.comlibretexts.org This C-alkylation is a common strategy in organic synthesis. google.com However, O-alkylation, where the electrophile attacks the oxygen atom of the enolate, can be a competing process. semanticscholar.orgreddit.com The outcome (C- vs. O-alkylation) can be influenced by factors such as the nature of the electrophile, the counter-ion, and the solvent. reddit.comresearchgate.net For instance, manganese(III) acetate (B1210297) has been used to mediate the efficient alkylation of ethyl this compound with enol ethers or enol esters, leading to products with sterically congested quaternary carbon centers. thieme-connect.com Diastereoselective alkylation has also been reported using chiral auxiliaries, such as the reaction of (1R,3S,4S)-8-phenylmenthyl this compound with alkyl halides. researchgate.net

Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. A key example is the acetylation of ethyl this compound with acetic anhydride (B1165640) or acetyl chloride to synthesize ethyl 2-acetoxy-2-methylacetoacetate. benchchem.comontosight.ai This reaction introduces an acetoxy group at the α-position.

Table 1: Examples of Alkylation and Acylation Reactions of this compound Derivatives

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl this compound | Butyl vinyl ether, Mn(OAc)₃, Cu(OAc)₂ | Alkylated tricarbonyl compound | thieme-connect.com |

| Diastereoselective Alkylation | (1R,3S,4S)-8-phenylmenthyl this compound | Alkyl halides | 2-Alkyl-2-methylacetoacetates (diastereomeric mixture) | researchgate.net |

| Acylation | Ethyl this compound | Acetic anhydride or acetyl chloride, Pyridine | Ethyl 2-acetoxy-2-methylacetoacetate | benchchem.com |

Advanced Reaction Mechanisms

Beyond its fundamental transformations, this compound is implicated in more complex reaction mechanisms, particularly those involving reactive oxygen and nitrogen species. These pathways are of interest due to their potential relevance in biological systems experiencing oxidative stress.

Peroxynitrite-Initiated Aerobic Oxidation and Reactive Intermediates

Research has shown that ethyl this compound (EMAA) undergoes aerobic oxidation when initiated by peroxynitrite (ONOO⁻). bocsci.comnih.govacs.org Peroxynitrite, a potent oxidizing and nitrating agent, can trigger a cascade of reactions leading to the formation of various reactive intermediates. acs.orgacs.org

The proposed mechanism is initiated by a one-electron abstraction from the enol form of EMAA by the peroxynitrite anion. nih.govacs.org This generates a tertiary carbon-centered radical (*EMAA). bocsci.comnih.gov This radical can then react with molecular oxygen, propagating a chain reaction. nih.gov

Electron Paramagnetic Resonance (EPR) spin-trapping studies have been instrumental in identifying the transient radical species formed during this process. In the case of EMAA oxidation by peroxynitrite, two key radical intermediates have been detected: bocsci.comnih.govacs.org

*A tertiary carbon-centered radical (EMAA): Formed directly from the initial one-electron oxidation of EMAA.

An acyl radical: Believed to arise from the cleavage of a triplet carbonyl product. bocsci.comnih.gov

Table 2: Reactive Intermediates in the Peroxynitrite-Initiated Oxidation of Ethyl this compound (EMAA)

| Intermediate Type | Specific Intermediate | Method of Detection | Proposed Origin | Reference |

|---|---|---|---|---|

| Carbon-Centered Radical | Tertiary radical (*EMAA) | EPR Spin-Trapping | One-electron abstraction from the enol of EMAA | bocsci.comnih.govacs.org |

| Acyl Radical | Acetyl radical | EPR Spin-Trapping | Cleavage of triplet diacetyl (a triplet carbonyl product) | bocsci.comnih.govnih.gov |

| Unstable Intermediate | Dioxetane | Inferred from chemiluminescence | Cyclization of an alkylperoxyl radical intermediate | bocsci.comnih.govnih.gov |

| Excited State Species | Triplet Carbonyls (e.g., triplet diacetyl) | Inferred from chemiluminescence | Thermolysis of dioxetane intermediate | bocsci.comnih.govnih.gov |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors. The presence of the methyl group at the α-position introduces steric hindrance, which can affect the accessibility of the carbonyl groups to nucleophilic attack. rsc.org This steric bulk can sometimes favor intramolecular cyclization or other side reactions over intermolecular reactions. rsc.org

Electronically, the two carbonyl groups (keto and ester) in this compound are electron-withdrawing. This electronic effect activates the α-hydrogen, facilitating its removal to form an enolate, which is crucial for its participation in reactions like the Japp-Klingemann and aldol-type condensations. rsc.org The electron-donating nature of the α-methyl group can also influence the stability of the enolate intermediate. rsc.org

In broader terms, for related chemical transformations, electron-donating groups on reactants generally increase nucleophilicity and can accelerate reactions, while electron-withdrawing groups can enhance reactivity in other contexts, such as by making a carbonyl carbon more electrophilic. mdpi.comiupac.org For instance, in reactions involving aromatic aldehydes, those with electron-donating groups often react faster and give higher yields. mdpi.com Conversely, in nucleophilic aromatic substitution reactions, electron-withdrawing groups on the aromatic ring are necessary to activate the substrate. acs.org The interplay of these steric and electronic effects dictates the specific reaction pathways and outcomes for this compound. nih.gov

2 Methylacetoacetate As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Heterocyclic Frameworks

The reactivity of 2-methylacetoacetate lends itself to the formation of various heterocyclic structures, which are prevalent in pharmaceuticals and natural products.

Pyrazolone (B3327878) Derivatives

Pyrazolone and its derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including analgesic, antipyretic, anti-inflammatory, and antimicrobial properties. ijpsr.comnih.gov The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester, such as methyl or ethyl acetoacetate (B1235776), with a hydrazine (B178648) derivative. ijpsr.compsu.edu

For instance, 5-methyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized from the reaction of methyl acetoacetate and hydrazine monohydrate. nih.govrsc.org In a multi-component reaction, 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones have been synthesized from phenylhydrazine, methyl acetoacetate, aromatic aldehydes, and β-naphthol in the presence of an acid catalyst. ijpsr.comnih.gov These reactions highlight the role of the β-ketoester in forming the core pyrazolone ring structure.

Table 1: Synthesis of Pyrazolone Derivatives

| Reactants | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Phenylhydrazine, Methyl acetoacetate, Aromatic aldehydes, β-naphthol | 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones | p-toluenesulphonic acid in water | ijpsr.comnih.gov |

Quinolines and Related Nitrogen Heterocycles

Quinolines are another important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. acs.org Ethyl this compound is a key starting material in the synthesis of certain quinoline (B57606) analogs. For example, novel fluorinated quinoline analogs with potential antifungal activity have been synthesized by reacting 2-fluoroaniline (B146934) with ethyl this compound in the presence of polyphosphoric acid (PPA). mdpi.com In this one-step synthesis, PPA acts as both a solvent and an acidic catalyst to form the quinoline ring. mdpi.com The resulting 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) can be further modified to produce a variety of quinoline derivatives. mdpi.com

Table 2: Synthesis of Fluorinated Quinoline Analogs

| Reactants | Intermediate | Catalyst/Solvent | Yield | Reference |

|---|

Coumarin (B35378) Derivative Synthesis via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. benchchem.comnih.govscispace.com Ethyl this compound can be employed in this reaction to produce coumarin derivatives. sigmaaldrich.comchemicalbook.comcenmed.com The reaction proceeds through transesterification, hydroxyalkylation, and dehydration to form the coumarin heterocycle. nih.gov Various acid catalysts, including sulfuric acid, Lewis acids like aluminum chloride, and solid acid catalysts, can be used to promote the condensation. nih.govresearchgate.net For instance, 4,7-dimethylcoumarin (B83668) can be synthesized from m-cresol (B1676322) and methyl acetoacetate using concentrated sulfuric acid. researchgate.net The use of solid acid catalysts like ZrO₂-based catalysts has been explored to make the process more environmentally friendly. benchchem.com

Construction of Substituted Aromatic and Aliphatic Systems

Beyond heterocycles, this compound is instrumental in the synthesis of complex aromatic and aliphatic structures.

Rhenium-Catalyzed Syntheses of Multisubstituted Aromatic Compounds

Ethyl this compound serves as a substrate in rhenium-catalyzed reactions for the synthesis of multisubstituted aromatic compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These reactions are significant in organic synthesis and materials science. benchchem.com One such reaction involves the rhenium-catalyzed insertion of acetylenes into β-keto esters, leading to the formation of 2-pyranones, which can be precursors to aromatic compounds. rsc.org For example, the reaction of ethyl this compound with phenylacetylene (B144264) in the presence of a rhenium catalyst yields 3,6-dimethyl-4-phenylpyran-2-one with high efficiency. rsc.org

Table 3: Rhenium-Catalyzed Synthesis of 2-Pyranones

| β-Keto Ester | Acetylene | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl this compound | Phenylacetylene | [ReBr(CO)₃(thf)]₂ | 3,6-dimethyl-4-phenylpyran-2-one | 95% | rsc.org |

Formation of Conjugated Alkynyl and Allenyl Esters

Ethyl this compound can undergo dehydration to form conjugated alkynyl and allenyl esters. sigmaaldrich.comchemicalbook.comcenmed.com These highly unsaturated carbonyl compounds are valuable intermediates in organic synthesis. nih.gov A one-pot method has been developed for the dehydration of β-ketoesters to selectively generate alkynyl or allenyl esters. nih.gov This process involves the formation of a vinyl triflate intermediate from the β-ketoester. nih.gov Depending on the reaction conditions and additives, this intermediate can be converted into either the conjugated alkynyl ester or the allenyl ester. nih.gov Furthermore, highly substituted α,α-disubstituted β-alkynyl esters can be prepared from allenyl esters, which can be derived from β-ketoesters, through a reaction mediated by an amide base. organic-chemistry.org

Chiral Building Blocks for Enantioselective Synthesis

The strategic placement of the methyl group in this compound esters makes them ideal precursors for creating stereogenic centers. Through asymmetric synthesis, these prochiral molecules can be converted into enantiomerically enriched products, which are fundamental for building complex chiral structures found in many biologically active compounds.

Precursor to Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are of great importance as they serve as key synthons for a variety of fine chemicals and pharmaceuticals. One of the most direct methods to produce these valuable compounds is through the asymmetric reduction of the corresponding β-keto esters. Esters of this compound are excellent substrates for this transformation, which can be achieved with high efficiency and stereoselectivity using both chemical catalysts and biocatalytic methods.

Chemical catalysis, particularly asymmetric hydrogenation, has proven effective. For instance, the hydrogenation of methyl this compound using a ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as (R,P)-i-Pr-BPE, yields a mixture of the corresponding syn- and anti-β-hydroxy esters with high levels of enantiomeric excess (ee) for both diastereomers. psu.edu

Biocatalysis offers a green and highly selective alternative. Whole-cell systems and isolated enzymes are capable of reducing this compound esters with remarkable precision. Studies have shown that various microorganisms can effectively catalyze this reduction. For example, the yeast Chlorella pyrenoidosa reduces ethyl this compound to its corresponding hydroxy esters, producing the syn-(2S, 3R) isomer with greater than 99% ee. smolecule.comsigmaaldrich.com Similarly, certain bacteria from the genera Agromyces and Gordonia have been identified as potent biocatalysts. scirp.org Specifically, Gordonia hydrophobica NBRC16057 has been highlighted as an excellent biocatalyst for the stereoselective reduction of ethyl this compound, yielding the syn-(2R, 3S) form of the corresponding alcohol. scirp.org Other microorganisms, such as Dactylosporangium sp. and Klebsiella pneumoniae, have also been utilized for the production of chiral ethyl 3-hydroxy-2-methylbutanoate from ethyl this compound. ijcmas.combenchchem.com

Total Synthesis of Complex Natural Products and Bioactive Molecules (e.g., Chlorotonil A, Yangjinhualine A, Saudins)

The utility of this compound esters as chiral building blocks is prominently featured in the total synthesis of several complex and biologically active natural products. smolecule.comchemicalbook.comlookchem.comsigmaaldrich.comsigmaaldrich.comcenmed.combenchchem.com Their ability to participate in key carbon-carbon bond-forming reactions allows for the efficient construction of intricate molecular architectures.

Chlorotonil A: The total synthesis of the macrolide antibiotic Chlorotonil A also leverages ethyl this compound. benchchem.combenchchem.com In a pivotal step of the synthesis developed by Kalesse and coworkers, a dianion addition of ethyl this compound to a complex aldehyde fragment, followed by a Lewis acid-mediated macrocyclization, successfully constructs the complex macrocyclic core of Chlorotonil A as a single isomer.

Yangjinhualine A: Ethyl this compound is also a key precursor in the concise and regiocontrolled total synthesis of the Lycopodium alkaloid, Yangjinhualine A. sigmaaldrich.comsigmaaldrich.combenchchem.com

Enzymatic and Biocatalytic Transformations of 2 Methylacetoacetate

Stereoselective Bioreductions

Stereoselective bioreduction of the keto group in 2-methylacetoacetate esters is a key method for producing optically active β-hydroxy esters, which are important intermediates in the synthesis of various bioactive compounds.

Asymmetric Reduction by Microbial Strains (e.g., Chlorella, Agromyces)

Whole-cell biocatalysis using various microbial strains has been effectively employed for the asymmetric reduction of this compound esters. The stereochemical outcome of these reductions is highly dependent on the specific microorganism used.

The green alga Chlorella sorokiniana, when cultivated photoautotrophically, has been shown to exclusively reduce ethyl 2-methyl-3-oxobutanoate to the corresponding syn-(2R, 3S)-hydroxy ester, particularly in the presence of glycerol (B35011). researchgate.net

Actinomycete strains, such as those from the genus Agromyces, are also capable of stereoselectively reducing ethyl this compound. scirp.orgresearcher.lifecqvip.com For instance, resting cells of Agromyces soli NBRC109063 have demonstrated a high preference for producing the anti-(2S, 3S) diastereomer with excellent enantiomeric excess (>99%), although the conversion rate can be low. scirp.orgresearchgate.net The addition of glycerol as an additive has been observed to influence the conversion and stereoselectivity in some cases. scirp.org

Table 1: Asymmetric Reduction of Ethyl this compound by Agromyces soli NBRC109063

| Additive | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (e.e. %) (syn-(2R, 3S)) | Enantiomeric Excess (e.e. %) (anti-(2S, 3S)) |

| None | 12 | 7/93 | >99 | >99 |

| Glycerol | 10 | 11/89 | 86 | >99 |

Data sourced from a study on the biocatalytic reduction of carbonyl compounds by Actinobacteria. scirp.org

Anti-Prelog Reduction via Engineered Microorganisms (e.g., Escherichia coli)

To overcome the limitations of wild-type strains and to achieve specific, non-natural stereochemical outcomes, engineered microorganisms are frequently utilized. The "anti-Prelog" reduction of β-ketoesters to yield (R)-β-hydroxyesters is a notable application.

Engineered Escherichia coli has been successfully developed as a whole-cell biocatalyst for the anti-Prelog reduction of methyl acetoacetate (B1235776) (MAA) to methyl-(R)-3-hydroxybutyrate ((R)-HBME). nih.govnih.gov These engineered cells are typically designed to co-express a carbonyl reductase (CR) with the desired anti-Prelog stereoselectivity and a dehydrogenase for cofactor regeneration. nih.govresearchgate.net For example, an engineered E. coli strain harboring a carbonyl reductase gene from Acetobacter sp. CCTCC M209061 and a glucose dehydrogenase (GDH) gene from Bacillus subtilis 168 provides an efficient in-situ regeneration system for the NADPH coenzyme. nih.govnih.gov

Under optimized conditions, including a fed-batch strategy to control pH, these biocatalytic systems can achieve high product concentrations and excellent enantioselectivity. nih.gov The engineered E. coli has shown superior performance compared to the wild Acetobacter strain, achieving a product yield of 85.3% and an enantiomeric excess of over 99.9% for (R)-HBME within 10 hours. nih.govnih.gov This approach effectively addresses the common issue of low substrate tolerance in previous biocatalytic systems. nih.gov

Table 2: Performance of Engineered E. coli in Anti-Prelog Reduction of Methyl Acetoacetate

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e. %) | Reaction Time (h) |

| Engineered E. coli (AcCR + GDH) | Methyl Acetoacetate | Methyl-(R)-3-hydroxybutyrate | 85.3 | >99.9 | 10 |

| Acetobacter sp. CCTCC M209061 (wild type) | Methyl Acetoacetate | Methyl-(R)-3-hydroxybutyrate | 89.3 | >99.9 | 24 |

Data compiled from studies on the biocatalytic reduction of methyl acetoacetate. nih.gov

Ketoreductase-Mediated Enantioselective Hydrogenation

Isolated ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of ketones, offering high enantioselectivity. rsc.org Ethyl-2-methylacetoacetate serves as a model substrate for demonstrating the efficacy of KREDs in producing chiral hydroxy esters. researchgate.netmdpi.com

A robust ketoreductase from Hansenula polymorpha has been applied for the asymmetric reduction of various prochiral carbonyl compounds, including ethyl-2-methylacetoacetate. researchgate.net To ensure continuous operation and catalyst stability, these enzymes can be immobilized. A two-enzyme system, where a KRED and a glucose dehydrogenase (GDH) for NADP⁺ regeneration are co-immobilized, has been developed. researchgate.netmdpi.com This co-immobilization can be achieved on supports like highly cross-linked agarose (B213101) or within polyvinyl alcohol (PVA) gel particles. researchgate.net

Such immobilized systems have been successfully used in semi-continuous flow reactors, achieving high substrate conversions (>95%) for the reduction of ethyl-2-methylacetoacetate. rsc.orgmdpi.com Immobilization often allows for the use of higher substrate concentrations compared to free enzymes, mitigating the substrate inhibition that can occur at concentrations as low as 25-50 mM. researchgate.netmdpi.com

Enzymatic Transesterification

Enzymatic transesterification is a key biocatalytic method for modifying this compound esters, allowing for the synthesis of different ester derivatives under mild, non-aqueous conditions.

Lipase-Catalyzed Processes

Lipases are widely used enzymes for transesterification reactions due to their stability in organic solvents and broad substrate specificity. google.com The lipase-catalyzed transesterification of methyl acetoacetate with various alcohols, such as n-butanol, has been extensively studied. researchgate.net

Among commercially available immobilized lipases, Novozym 435 (lipase B from Candida antarctica) is frequently identified as the most effective catalyst for this transformation. researchgate.netresearchgate.net Lipase-catalyzed transesterification reactions often proceed via a Ping-Pong Bi-Bi mechanism. researchgate.nettandfonline.com The efficiency of the reaction can be influenced by factors such as the specific lipase (B570770) used, enzyme loading, and the chain length of the alcohol. researchgate.netresearchgate.net For example, in a screening of lipases for the transesterification of methyl acetoacetate with n-butanol, Novozym 435 was found to be the most effective, while Lipozyme RM IM (Rhizomucor miehei) and Lipozyme TL IM (Thermomyces lanuginosus) were also considered. researchgate.net

Synergistic Effects of Microwave Irradiation on Enzyme Catalysis

The combination of enzyme catalysis with microwave irradiation has emerged as a powerful technique for intensifying chemical reactions. researchgate.netsemanticscholar.org This synergy has been successfully applied to the lipase-catalyzed transesterification of methyl acetoacetate with different alcohols. researchgate.netpraiseworthyprize.org

Microwave irradiation can significantly enhance the reaction rate, with rate enhancements of 2.2 to 4.6-fold observed compared to conventional heating methods. researchgate.net This rate increase allows for achieving high yields in much shorter reaction times. semanticscholar.org For instance, the transesterification of ethyl 3-oxobutanoate with pentanols using Novozym 435 under microwave irradiation in a solvent-free system reached up to 95% yield in just two hours. semanticscholar.org The effect is attributed to a combination of thermal and non-thermal effects of microwaves, which can influence enzyme activity and stability. researchgate.net This combination of biocatalysis, solvent-free conditions, and microwave assistance represents an environmentally friendly and highly efficient process. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Lipase-Catalyzed Transesterification of Methyl Acetoacetate with n-Butanol

| Parameter | Conventional Heating | Microwave Irradiation |

| Catalyst | Novozym 435 | Novozym 435 |

| Reaction Time | Longer (hours) | Shorter (minutes to hours) |

| Reaction Rate | Baseline | 2.2-4.6 times faster |

| System | Solvent-free | Solvent-free |

| Yield | High | High (up to 96%) |

Data based on research into the synergistic effects of microwave irradiation on enzyme catalysis. researchgate.netsemanticscholar.org

Enzyme Engineering and Immobilization Strategies

The industrial application of enzymes like ketoreductases (KREDs) for the synthesis of chiral alcohols is often hindered by factors such as the high cost of cofactors (e.g., NAD(P)H), enzyme instability, and difficulties in catalyst recovery and reuse. researchgate.net Enzyme engineering and immobilization strategies are pivotal in overcoming these limitations, enhancing process efficiency and economic viability. researchgate.netrsc.org

Several methods have been developed for the co-immobilization of KRED-GDH systems for the asymmetric reduction of this compound derivatives like ethyl this compound. mdpi.comdntb.gov.ua One successful technique involves the entrapment of both enzymes within polyvinyl alcohol (PVA) gel particles. researchgate.netmdpi.com In one study, a system with KRED from Hansenula polymorpha and GDH from Bacillus megaterium was co-immobilized in PVA. mdpi.com Optimization of the enzyme ratio (KRED:GDH = 25:1) was crucial, leading to a highly stable biocatalyst that could be reused for 18 consecutive batch reactions with complete conversion of ethyl this compound and retention of approximately 80% of its initial activity. mdpi.com

Another prominent method is affinity co-immobilization, often utilizing His-tagged enzymes. rsc.orgdntb.gov.ua In this approach, KRED and GDH, engineered to have a polyhistidine tag, are immobilized onto a support matrix, such as highly cross-linked agarose (Sepharose), which is charged with metal ions like Ni²⁺. rsc.orgdntb.gov.uasigmaaldrich.com This method provides a reusable and stable bienzymatic catalyst. researchgate.net Studies have shown that co-immobilized systems outperform systems where the two enzymes are immobilized on separate carriers, especially when using low concentrations of the cofactor NADP⁺. rsc.orgacs.org The immobilization can also protect the enzymes, allowing for the use of higher substrate concentrations than are tolerated by free enzymes. dntb.gov.uasigmaaldrich.com

Table 1: Performance of Co-Immobilized KRED-GDH Systems in the Reduction of Ethyl this compound

| Immobilization Method | Enzyme Source | Support Material | Key Findings | Reference |

|---|---|---|---|---|

| Entrapment | KRED (Hansenula polymorpha), GDH (Bacillus megaterium) | Polyvinyl Alcohol (PVA) Gel | Optimized KRED:GDH ratio (25:1); Reused for 18 batches with ~80% activity retention; Complete substrate conversion. | mdpi.com |

The application of co-immobilized enzyme systems in continuous or semi-continuous flow reactors offers significant advantages over traditional batch processes, including enhanced productivity, stability, and easier product separation. dntb.gov.uaucl.ac.uk Flow biocatalysis using co-immobilized KRED and GDH has been successfully demonstrated for the reduction of ethyl this compound. sigmaaldrich.commdpi.com

In a typical setup, the co-immobilized enzymes are packed into a column reactor, and the reaction mixture containing the substrate, glucose, and a catalytic amount of the cofactor is recirculated through it. mdpi.com This configuration allows for precise control over reaction parameters and sustained productivity. Research has shown that using affinity co-immobilized KRED and GDH on an agarose matrix in a semi-continuous flow reactor can achieve substrate conversions greater than 95%. dntb.gov.uasigmaaldrich.com

A notable benefit of this approach is the significant reduction in the required cofactor concentration. acs.orgsemanticscholar.org The efficient in-situ regeneration allows for the use of NADP⁺ concentrations that are up to 1000 times lower than the substrate concentration while maintaining high enzyme productivity. rsc.orgacs.org Furthermore, the immobilized system demonstrates enhanced robustness, tolerating higher concentrations of substrates like ethyl this compound (up to 190 mM) which can be inhibitory to free enzymes. mdpi.com The immobilized biocatalyst also shows improved performance in the reduction of other, more sterically bulky ketones compared to the free enzymes. sigmaaldrich.commdpi.comsemanticscholar.org

Table 2: Semi-Continuous Flow Reduction of Ethyl this compound using Co-Immobilized KRED-GDH

| Reactor Setup | Immobilization Support | Substrate Concentration | Cofactor (NADP⁺) Concentration | Outcome | Reference |

|---|---|---|---|---|---|

| Recirculating Column Reactor | Ni²⁺-charged Agarose | 130 mM - 190 mM | 250 µM | >95% substrate conversion. | mdpi.com |

| Semi-continuous flow reactor | Ni²⁺-charged Agarose | Not specified | Reduced requirement compared to free enzymes | Significant enhancement in conversion for bulky ketones. | dntb.gov.uasigmaaldrich.com |

Role in Microbial Metabolic Pathways

This compound and its thioester derivative, 2-methylacetoacetyl-CoA, are intermediates in specific microbial metabolic pathways, both natural and engineered.

In the context of metabolic engineering, these compounds are key intermediates in pathways designed for the production of valuable chemicals. For instance, non-naturally occurring microbial organisms have been engineered to produce methyl ethyl ketone (MEK) and 2-butanol. google.com One such engineered pathway involves the condensation of propionyl-CoA and acetyl-CoA to form 2-methylacetoacetyl-CoA, catalyzed by a 2-methylacetoacetyl-CoA thiolase. google.com Subsequently, 2-methylacetoacetyl-CoA can be hydrolyzed by a 2-methylacetoacetyl-CoA hydrolase to yield this compound, which is then decarboxylated to produce MEK. google.com

2-Methylacetoacetic acid is also a known metabolite in pathways for the degradation of branched-chain amino acids and fatty acids. acs.orghmdb.ca Mitochondrial acetoacetyl-coenzyme A (CoA) thiolase (T2) is a key enzyme that plays a role in the degradation of 2-methylacetoacetyl-CoA. hmdb.ca Deficiencies in this enzyme lead to an inborn error of metabolism known as beta-ketothiolase deficiency, characterized by the accumulation and increased excretion of 2-methylacetoacetic acid. hmdb.ca Additionally, research in Ascaris lumbricoides has identified this compound reductase activity, suggesting its role in the synthesis of branched-chain volatile fatty acids in this organism. acs.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methylacetoacetyl-CoA |

| Acetyl-CoA |

| Ethyl this compound |

| Glucose |

| Methyl ethyl ketone (MEK) |

| NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| NADPH (Reduced nicotinamide (B372718) adenine dinucleotide phosphate) |

| Propionyl-CoA |

| 2-Butanol |

| 2-methylacetoacetic acid |

| Pyrroles |

| α-aminoketones |

| β-keto esters |

Theoretical and Computational Chemistry Studies on 2 Methylacetoacetate

Adsorption Mechanisms on Metal Surfaces

The interaction of β-ketoesters like methyl acetoacetate (B1235776) with metal surfaces is a cornerstone of heterogeneous enantioselective catalysis. researchgate.netreading.ac.uk Computational studies have been pivotal in building a molecular-level picture of these interactions, particularly on nickel (Ni) surfaces, which are commonly used in hydrogenation reactions. researchgate.netacs.org

DFT calculations have been employed to model the adsorption of the related compound methyl acetoacetate (MAA) on different nickel single-crystal surfaces, providing insight into the likely behavior of 2-methylacetoacetate. These simulations typically model the metal surface as a periodic slab of several atomic layers, with the top layers allowed to relax to their lowest energy positions upon molecular adsorption. reading.ac.uk

On the flat Ni{111} surface, DFT modeling predicts that the most stable configuration for adsorbed MAA is a deprotonated enol species with bidentate coordination. researchgate.netreading.ac.ukscispace.com The diketo tautomer configurations were found to be significantly less stable by at least 0.5 eV. core.ac.uk Similarly, on the Ni{100} surface, DFT modeling also identifies an enolate species with bidentate coordination as the most stable chemisorbed form. reading.ac.uk These computational findings are in good agreement with experimental data from X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. researchgate.netreading.ac.uk The use of plane-wave basis sets, as implemented in codes like VASP, and exchange-correlation functionals such as the revised Perdew-Burke-Ernzerhof (revPBE) have proven effective for these systems. researchgate.net

Upon adsorption on nickel surfaces, MAA readily deprotonates to form an enolate species. researchgate.netreading.ac.uk DFT simulations have been crucial in characterizing the geometry and bonding of this surface-bound molecule. The most stable predicted adsorption geometry involves a bidentate coordination mode. researchgate.netscispace.com

In this arrangement on Ni{111}, the deprotonated MAA molecule binds to the surface through its two oxygen atoms. core.ac.uk The molecular plane is tilted with respect to the surface. core.ac.uk This breaks the symmetry and is considered a potential mechanism for enabling enantioselective hydrogenation. reading.ac.uk On Ni{100}, a similar bidentate coordination is predicted to be the most favorable. reading.ac.uk The low binding energy peak observed in O 1s XPS spectra at ~531.3 eV is attributed to the deprotonated oxygen in contact with the nickel surface, supporting the formation of the enolate. reading.ac.uk

| Surface | Most Stable Species | Coordination Mode | Key Finding | Source |

|---|---|---|---|---|

| Ni{111} | Deprotonated Enolate | Bidentate (via two O atoms) | Adsorption as a deprotonated species is energetically favored over the non-dissociated enol tautomer. | researchgate.netscispace.com |

| Ni{100} | Deprotonated Enolate | Bidentate | The tilted molecular plane provides a mechanism for enantioselectivity. | reading.ac.uk |

Real catalyst surfaces are not perfectly flat and possess defects such as steps and adatoms, which can play a significant role in molecular adsorption. Computational studies have investigated the interaction of MAA with Ni adatoms on the Ni{111} surface. researchgate.netcore.ac.uk

The DFT calculations revealed that the presence of Ni adatoms leads to a significantly stronger adsorption of MAA compared to the flat surface. researchgate.netreading.ac.ukscispace.com The stabilization energy gained is substantial enough that the MAA molecule could theoretically drive the formation of adatom defects, assuming the adatoms can migrate from step edges. researchgate.netscispace.com However, a comparison of theoretical models with experimental data at low temperatures (250 K) suggests that the formation of these adatom-adsorption complexes is kinetically hindered. researchgate.netreading.ac.uk The dominant species observed experimentally under these conditions is the bidentate deprotonated enol on the flat Ni{111} surface. researchgate.netreading.ac.uk

Reaction Mechanism Elucidation through Computational Approaches

DFT calculations are a powerful tool for mapping the complex reaction pathways of organic transformations, including condensation reactions involving β-ketoesters.

A combined theoretical and experimental study investigated the mechanism of the titanium tetrachloride (TiCl₄)-promoted three-component condensation of methyl acetoacetate, isobutyraldehyde, and indole (B1671886). researchgate.netrsc.org DFT calculations were used to evaluate the energy profiles of plausible reaction pathways, shedding light on the role of the TiCl₄ promoter. researchgate.netrsc.org

The results indicate the reaction proceeds in three main steps, all promoted by titanium:

Formation of the titanium enolate: Deprotonation of the methyl acetoacetate-TiCl₄ complex is highly favorable. The calculated Gibbs free energy for the formation of the anionic titanium enolate complex is -19.6 kcal/mol, indicating the process is thermodynamically favored. rsc.org

Knoevenagel condensation: The titanium enolate then reacts with the aldehyde. The study considered two possible pathways depending on which carbonyl group of the enolate participates. rsc.org

Michael addition: Finally, the indole adds to the Knoevenagel adduct to form the final product. rsc.org

The computational analysis provided a detailed mechanistic model that was supported by the experimental observation of reaction intermediates via NMR spectroscopy. researchgate.net

| Reaction Step | Description | Calculated ΔG (kcal/mol) | Source |

|---|---|---|---|

| Enolate Formation (Step I) | Formation of the anionic titanium enolate complex 2 from the neutral complex 1a and triethylamine. | -19.6 | rsc.org |

| Enolate Formation (Alternative) | Formation of the neutral titanium enolate complex 2' with chloride dissociation. | -9.4 | rsc.org |

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like transition states and intermediates. In the TiCl₄-promoted condensation, DFT calculations were used to model these species. rsc.org

During the Knoevenagel condensation step, the reaction proceeds through an aldol-type addition, leading to the formation of six-membered metallacycle intermediates. rsc.org Because this step creates two new stereogenic centers, multiple stereoisomers are possible. The computational study was able to model these different isomers and assess their relative energies. rsc.org

Similarly, computational studies of other reactions, such as the Pd-catalyzed α-arylation of ketones, have focused on identifying the key transition states that determine reaction outcomes and stereoselectivity. acs.orgunipd.it For instance, in the α-arylation reaction, the C-C bond-forming reductive elimination step was identified as the most favorable pathway, and analysis of its transition state structure helped to explain the origin of the observed enantioselectivity. acs.org These types of computational investigations into transition states and intermediates provide a deep, rational understanding of complex reaction mechanisms that is often inaccessible through experimental means alone. acs.orgacs.org

Tautomerism and Conformational Analysis of this compound

The study of tautomerism and conformational landscapes is crucial for understanding the chemical reactivity and physical properties of β-ketoesters like this compound. This section delves into the theoretical and computational investigations of its keto-enol tautomeric equilibrium and the correlation with spectroscopic data. Due to a lack of direct computational studies specifically on methyl this compound, this analysis draws upon research on the closely related compounds ethyl this compound and methyl acetoacetate to infer and discuss the expected behavior of this compound.

Gas-Phase Keto-Enol Tautomerism Studies

In the gas phase, the equilibrium between the keto and enol forms of β-dicarbonyl compounds is significantly influenced by intramolecular factors, as intermolecular interactions are minimized. For this compound, two primary tautomers are considered: the diketo form and the enol form, which can exist as different isomers.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers. For the related compound, ethyl this compound (EMA), calculations have shown that the substitution of an alkyl group at the α-position influences the keto-enol equilibrium. semanticscholar.org This substitution introduces steric effects and can alter the electron density within the molecule, which in turn affects the stability of the tautomers. semanticscholar.org

In a study comparing several β-ketoesters, the relative energies of the stable cis-enol and keto forms were calculated. For ethyl this compound, the relative energy difference between the most stable enol and keto forms in the gas phase was found to be in the range of 1.75-12.44 kJ/mol, with the enol form being enthalpically favored. semanticscholar.org It is important to note that different computational methods can yield varying results. For instance, in studies of methyl acetoacetate, B3LYP methods predicted a preference for the enol tautomer, while MP2 methods suggested a stronger preference for the keto form. psu.eduresearchgate.net

Gas electron diffraction (GED) studies on methyl acetoacetate have shown a mixture of approximately 80% enol and 20% diketo form in the gas phase at 309 K. researchgate.net This indicates a strong preference for the enol form, which is stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic ring. Given the structural similarity, a similar trend would be expected for this compound, although the additional methyl group at the α-position is known to slightly reduce the enol content due to steric hindrance and inductive effects. semanticscholar.org

The following table summarizes the theoretical findings for the relative energies of tautomers in related β-ketoesters in the gas phase.

| Compound | Computational Method | Relative Energy (kJ/mol) (Keto vs. Enol) | Favored Tautomer (Gas Phase) |

| Ethyl this compound | DFT | 1.75 - 12.44 | Enol (enthalpically) |

| Methyl acetoacetate | B3LYP | - | Enol |

| Methyl acetoacetate | MP2 | - | Keto |

Note: The data for ethyl this compound and methyl acetoacetate are used as proxies for this compound.

Spectroscopic-Computational Correlation for Tautomeric Forms

The correlation between computational predictions and experimental spectroscopic data provides a powerful tool for identifying and quantifying tautomeric forms. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard.

Infrared (IR) Spectroscopy: In the IR spectrum, the keto and enol forms of β-ketoesters exhibit distinct vibrational frequencies. The keto form is characterized by two strong C=O stretching bands, corresponding to the ketone and ester carbonyl groups, typically appearing in the region of 1700-1760 cm⁻¹. The enol form, on the other hand, shows a characteristic C=C stretching vibration and a chelated C=O stretching band at lower frequencies (around 1600-1660 cm⁻¹), along with a broad O-H stretching band due to the intramolecular hydrogen bond. researchgate.net

For methyl acetoacetate, IR matrix isolation studies have confirmed the presence of both enol and diketo tautomers, with the enol form being predominant. psu.edu Computational frequency calculations at the DFT level generally show good agreement with experimental IR spectra, aiding in the assignment of vibrational bands to specific tautomers and conformers. researchgate.netnumberanalytics.com For this compound, it is expected that the IR spectrum in the gas phase would similarly show a mixture of tautomers, with the enol form being significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is also a valuable technique for studying keto-enol tautomerism. The enolic proton gives a characteristic signal at a downfield chemical shift (typically 10-16 ppm) due to the strong intramolecular hydrogen bond. researchgate.net In the gas phase, ¹H NMR studies of methyl acetoacetate have confirmed the presence of both tautomers. acs.org The chemical shift of the enolic proton in the gas phase for methyl acetoacetate has been reported to be around 11.97 ppm. researchgate.net

The following table presents a correlation of expected spectroscopic features for the tautomers of this compound, based on data from related compounds.

| Spectroscopic Technique | Tautomer | Key Expected Signals |

| IR Spectroscopy | Keto | Two C=O stretching bands (~1700-1760 cm⁻¹) |

| Enol | C=C stretching (~1600-1660 cm⁻¹), Chelated C=O stretching (~1600-1660 cm⁻¹), Broad O-H stretching | |

| ¹H NMR Spectroscopy | Keto | α-proton signal |

| Enol | Enolic proton signal (~12 ppm) |

Note: The expected spectroscopic features are based on analogies with methyl acetoacetate and ethyl this compound.

The combination of computational chemistry and spectroscopy provides a robust framework for analyzing the tautomeric and conformational behavior of this compound. While direct experimental and computational data for this specific compound are limited, the extensive studies on its close analogs allow for reliable predictions of its properties in the gas phase.

Advanced Analytical Techniques in 2 Methylacetoacetate Research

Spectroscopic Characterization of Reaction Intermediates and Adsorbed Species

Spectroscopic methods are indispensable for probing the transient and often elusive species that dictate reaction pathways. For 2-methylacetoacetate, these techniques have been pivotal in characterizing its adsorbed states and the radical intermediates formed during oxidative processes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the top 1 to 10 nanometers of a material's surface. hmdb.cabenchchem.com In the context of this compound research, XPS has been employed to study its adsorption on metal surfaces, which is crucial for understanding its role in heterogeneous catalysis.

A notable study investigated the adsorption of methyl acetoacetate (B1235776) on a nickel surface using XPS. rsc.org The analysis of the core-level spectra provided direct evidence for the chemical nature of the adsorbed species. The research revealed that the adsorbed methyl acetoacetate existed partly in its enol form on the nickel surface. rsc.org This finding is significant as the enol tautomer is often a key intermediate in the reactions of β-dicarbonyl compounds.

Table 1: XPS Findings for Methyl Acetoacetate Adsorption on Nickel

| Analyte | Substrate | Key Finding | Significance |

| Methyl Acetoacetate | Nickel (Ni) Surface | Partial existence in the enol-form upon adsorption. rsc.org | Provides insight into the surface-bound structure, which is essential for modeling catalytic reaction mechanisms. |

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation and electronic structure of molecules adsorbed on surfaces. nih.govbenchchem.com The technique is sensitive to the local environment of an atom and the nature of the unoccupied electronic states. nih.gov

Research on the adsorption of methyl acetoacetate (MAA) on a Ni{100} single-crystal surface utilized NEXAFS spectroscopy to probe the orientation of the adsorbed molecules. arkat-usa.org In this study, a saturated layer of MAA was dosed onto the surface at a low temperature (130 K) and then annealed to 250 K to create a more ordered molecular layer. The O K-edge NEXAFS spectra were recorded at different angles of the incident synchrotron beam. The analysis of the polarization-dependent spectra, which involves fitting the data with Gaussian functions for the π* and σ* resonances, allows for the determination of the molecular orientation on the surface. arkat-usa.org

Electron Paramagnetic Resonance (EPR) Spin-Trapping Studies

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. rsc.org For highly reactive, short-lived radicals, the spin-trapping method is employed. rsc.orgnih.gov This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR. rsc.orgnih.gov

EPR spin-trapping has been instrumental in identifying the specific radical intermediates generated during the oxidation of ethyl this compound (EMAA). beilstein-journals.org In studies of peroxynitrite-initiated oxidation, EPR experiments using spin traps like 3,5-dibromo-4-nitrosobenzenesulfonic acid and 2-methyl-2-nitrosopropane (B1203614) successfully identified the transient radicals. beilstein-journals.org The results showed the formation of a tertiary carbon-centered radical (*EMAA) and an acyl radical. beilstein-journals.org The acyl radical is believed to originate from the cleavage of a triplet carbonyl product. beilstein-journals.org Similar radical intermediates, specifically an α-carbon-centered radical and an acetyl radical, were also detected in the myoglobin/H₂O₂-initiated oxidation of MAA.

Table 2: Radical Intermediates of Ethyl this compound (EMAA) Identified by EPR Spin-Trapping

| Oxidation System | Spin Trap Used | Detected Radical Intermediates | Probable Origin |

| Peroxynitrite | 3,5-dibromo-4-nitrosobenzenesulfonic acid, 2-methyl-2-nitrosopropane | Tertiary carbon-centered radical (*EMAA), Acyl radical beilstein-journals.org | One-electron abstraction from the enolic form; Cleavage of a triplet carbonyl product |

| Myoglobin/H₂O₂ | 2-methyl-2-nitrosopropane (MNP) | α-carbon-centered radical, Acetyl radical | Oxidation by myoglobin/H₂O₂ system; Cleavage of triplet diacetyl |

Chemiluminescence Measurements for Reactive Species

Chemiluminescence is the emission of light as a result of a chemical reaction. In studies of oxidation reactions, the detection of "ultraweak" light emission is a strong indicator of the formation of electronically excited species, typically triplet carbonyls, which are often produced via the decomposition of dioxetane or dioxetanone intermediates.

The aerobic oxidation of ethyl this compound (EMAA), initiated by peroxynitrite, has been shown to be accompanied by ultraweak chemiluminescence. beilstein-journals.org This light emission provides evidence for the generation of triplet carbonyl products, which are proposed to form through the thermolysis of dioxetane intermediates. Similarly, studies on this compound (MAA) have demonstrated that it induces chemiluminescence in rat brain homogenates, indicating lipid peroxidation and the generation of reactive species. The reaction pH profiles obtained from chemiluminescence measurements further confirmed that the peroxynitrite anion was the initiator of the aerobic oxidation of EMAA. beilstein-journals.org

Chromatographic and Hyphenated Techniques in Mechanistic Studies

Chromatographic methods, particularly when coupled with advanced detectors, are powerful tools for separating complex mixtures and monitoring reaction progress, which is essential for elucidating reaction mechanisms.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. Its application in mechanistic studies of this compound involves monitoring the consumption of reactants and the formation of intermediates and products over time, often using detectors like UV-visible or mass spectrometry (MS).

HPLC has been successfully applied to study the kinetics of various reactions involving methyl acetoacetate. For instance, in a study of a catalytic Michael addition reaction, HPLC with a chiral column was used to analyze the crude product. This allowed for the determination of product yields and enantiomeric excess, and by quenching the reaction at different time points, Michaelis-Menten kinetics could be investigated.

In another example, the Hantzsch reaction, which uses methylacetoacetate to produce 1,4-dihydropyridines, was analyzed by reverse-phase radio-HPLC and LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). This analysis was crucial for optimizing reaction conditions (temperature and time) and confirming the presence of key reaction intermediates, such as methyl-2-(2-nitrobenzylidene)-3-oxobutanoate, thereby shedding light on the reaction pathway.

Furthermore, in the study of the myoglobin-catalyzed oxidation of MAA, HPLC was used to quantify the α-dicarbonyl product, diacetyl. The method involved derivatizing the product with o-phenylenediamine (B120857) to form a quinoxaline (B1680401) derivative, which could then be separated and quantified by HPLC with UV detection. This approach allowed researchers to measure product yields under various conditions, providing insight into the reaction mechanism.

Table 3: Application of HPLC in Mechanistic Studies Involving Acetoacetate Esters

| Reaction Studied | HPLC Method | Analytical Goal | Mechanistic Insight Gained |

| Catalytic Michael Addition | Chiral HPLC with UV and polarimetric detection | Determine yield, enantiomeric excess (ee), and diastereomeric ratio (d.r.) | Enabled the study of Michaelis-Menten kinetics by monitoring product formation over time. |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Reverse-phase radio-HPLC; LC-HRMS | Identify and quantify radiolabeled product ([¹³N]nifedipine); Detect reaction intermediates. | Confirmed the presence of enone and diketone intermediates, supporting the proposed reaction pathway and identifying rate-limiting steps. |

| Myoglobin-Catalyzed Oxidation | HPLC with UV detection after derivatization | Quantify the formation of the α-dicarbonyl product (diacetyl). | Determined product yields as a function of substrate and H₂O₂ concentration, supporting the proposed oxidative mechanism. |

| CAN-Mediated Cyclization | GC-MS and LC-HRMS | Identify and quantify products (e.g., 2-tetralones) and byproducts. | Helped elucidate the reaction mechanism by showing how solvent choice (MeOH) influences the decay of the initial radical cation and favors the cyclized product. |

Derivatization Strategies for Analytical Enhancement

The analysis of this compound (2-MAA), a β-keto ester, can be challenging due to its polarity and potential for thermal instability, particularly in gas chromatography (GC). Derivatization is a chemical modification technique employed to convert the analyte into a product with improved analytical properties, such as enhanced volatility, thermal stability, or detectability. These strategies are crucial for achieving higher sensitivity, better chromatographic resolution, and more reliable quantification.

For GC-Mass Spectrometry (GC-MS) analysis, the primary goals of derivatization are to increase volatility and prevent on-column degradation. A common approach involves a two-step process of oximation followed by silylation. The keto group of 2-MAA is first reacted with an oximation reagent like methoxyamine hydrochloride or hydroxylamine (B1172632) to form a methoxime or oxime derivative. nih.gov This step protects the reactive ketone. Subsequently, any active hydrogens, such as the enolic hydroxyl group if present, are converted into trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). rsc.org This silylation step significantly enhances the volatility and thermal stability of the molecule, leading to sharper peaks and improved sensitivity in GC-MS. rsc.orgnih.gov Another silylating agent, tert-butyldimethylsilyl chloride (TBDMCS), is also used, particularly for creating robust derivatives suitable for detailed structural analysis. scispace.com

For High-Performance Liquid Chromatography (HPLC), derivatization is often aimed at introducing a chromophore or fluorophore into the molecule to enhance detection by UV-Vis or fluorescence detectors, especially when the analyte itself has poor absorption characteristics. unb.br A notable strategy applicable to β-keto esters is the Hantzsch reaction. nih.gov This reaction can be employed in a post-column derivatization setup where the column effluent containing 2-MAA is mixed with reagents like ammonium (B1175870) acetate (B1210297) and an aldehyde (e.g., formaldehyde). The resulting reaction produces a highly fluorescent dihydropyridine derivative, which can be detected with very high sensitivity. caltech.edursc.org This approach avoids derivatizing the entire sample, offering a streamlined workflow for quantitative analysis in complex matrices. rsc.org

The choice of derivatization strategy depends on the analytical technique, the matrix, and the specific research question, such as quantitative determination or structural confirmation.

Table 1: Summary of Derivatization Strategies for this compound Analysis

| Analytical Technique | Derivatization Strategy | Reagent(s) | Purpose & Outcome |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool in the study of this compound, providing unparalleled insight into its dynamic chemical behavior, reaction mechanisms, and structural properties in solution and at interfaces. Unlike diffraction techniques that require crystalline samples, NMR can probe molecules in their native solution or even adsorbed states, offering detailed information on structure, conformation, and chemical environment.

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. acs.orghmdb.ca This technique is exceptionally powerful for studying the kinetics and mechanisms of reactions involving 2-MAA by tracking the disappearance of reactant signals and the appearance of intermediate and product signals over time. nih.govrsc.org

Recent advancements have made this technique more accessible through the use of benchtop NMR spectrometers and specialized flow cells or probes that allow for the introduction of reactants and the maintenance of reaction conditions (e.g., temperature, pressure) during analysis. nih.govhmdb.carsc.org For example, in studying a reaction like the Biginelli condensation, where a β-keto ester is a key component, ¹H or ¹³C NMR can quantitatively follow the concentration of the starting 2-MAA, key intermediates, and the final pyrimidinone product as the reaction progresses. nih.govrsc.org By obtaining spectra at regular intervals, detailed kinetic profiles can be constructed, revealing reaction orders, rate constants, and the presence of transient species that would be missed by conventional offline analysis. nih.gov This approach provides crucial mechanistic data, helping to optimize reaction conditions and understand the underlying chemical pathways. hmdb.carsc.org

Table 2: Application of In-situ NMR in Monitoring Reactions of β-Keto Esters

| Reaction Type | Monitored Species | NMR Technique | Key Findings |

|---|---|---|---|

| Biginelli Condensation | β-keto ester, aldehyde, intermediates, product | ¹⁹F NMR (using fluorinated ketoester) | Real-time tracking of reactive intermediates, elucidation of competing mechanistic pathways (imine vs. enamine). nih.govrsc.org |

| Transacylation | α-aryl-β-keto ester, acylating agent | ¹H NMR | Provided insights into a pseudo-intramolecular reaction mechanism, confirming it proceeds efficiently like an intramolecular process. rsc.org |

| Organolithium Addition | Benzoate ester, organolithium reagent, tetrahedral intermediate | ¹⁹F NMR (using fluorinated ester) | Allowed for real-time identification and quantification of starting materials, short-lived tetrahedral intermediates, and products at very low temperatures. nih.gov |

Elucidation of Adsorption Complexes and Tautomeric Equilibria

NMR spectroscopy is uniquely suited to investigate two fundamental aspects of 2-MAA chemistry: its tautomeric equilibrium and its interaction with surfaces to form adsorption complexes.

Tautomeric Equilibria

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. ¹H NMR spectroscopy is the primary method used to study this equilibrium in solution. rsc.org The keto and enol forms have distinct sets of proton signals that are easily resolved. The interconversion between the two forms is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in a single spectrum. nih.gov